1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropyl group, a pyrimidine ring, and a pyrazole ring, making it a versatile molecule for various applications.
Vorbereitungsmethoden
The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrazole ring and the carboxylic acid group through cyclization and oxidation reactions .
Analyse Chemischer Reaktionen
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: The formation of the pyrazole ring itself is a cyclization reaction, which can be catalyzed by acids or bases.
Wissenschaftliche Forschungsanwendungen
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a pyrazole and pyrimidine ring but lacks the cyclopropyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a triazole ring fused to the pyrimidine ring.
Thioglycoside derivatives: These compounds have shown similar biological activities but differ in their structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10N4O2 |
---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-(6-cyclopropylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c16-11(17)8-3-4-15(14-8)10-5-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2,(H,16,17) |
InChI-Schlüssel |
WXJSRCAGUAHBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NC=N2)N3C=CC(=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.